N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a bromophenylsulfonyl group, and a dimethyl-oxopyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of 4-aminophenyl, followed by sulfonylation with 4-bromobenzenesulfonyl chloride. The final step involves the coupling of the sulfonylated intermediate with a dimethyl-oxopyridinyl derivative under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to debromination.
Substitution: The acetyl and bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the bromine atom.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 1-(4-acetylphenyl)-4-bromo-3,5-dimethylpyrazole
Uniqueness
Compared to similar compounds, N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews its synthesis, biological activity, and the underlying mechanisms of action based on various studies and data sources.
Chemical Structure
The compound can be represented by the following structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Dihydropyridine Core : Using a condensation reaction involving 4-bromobenzenesulfonyl derivatives.
- Acetylation : Introducing the acetyl group on the phenyl ring.
- Final Coupling : Combining the components to yield the final product.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancerous cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in some studies, preventing cells from progressing through the cycle.
Case Study: MCF7 Cell Line
In a study evaluating the compound's effect on MCF7 breast cancer cells, it was found that:
- IC50 Values : The compound showed an IC50 value of approximately 15 µM, indicating potent activity against this cell line.
- Mechanism of Action : Molecular docking studies suggested strong binding affinity to estrogen receptors, which are critical in breast cancer progression.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains and fungi. Key findings include:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : MIC values ranged from 8 to 32 µg/mL for various tested pathogens.
Table 1: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : The dihydropyridine moiety has been linked to interference with nucleic acid synthesis in cancer cells.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5S/c1-14-12-15(2)26(13-21(28)25-19-8-4-17(5-9-19)16(3)27)23(29)22(14)32(30,31)20-10-6-18(24)7-11-20/h4-12H,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUGINVYKDTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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